Soyasaponin Aa -

Soyasaponin Aa

Catalog Number: EVT-8021584
CAS Number:
Molecular Formula: C64H100O31
Molecular Weight: 1365.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SoyasaponinAA is a natural product found in Glycine max with data available.
Synthesis Analysis

Methods of Synthesis
Soyasaponin Aa can be synthesized through various methods, primarily involving extraction from soybean seeds or biosynthetic pathways within the plant. The biosynthesis of soyasaponins begins with the mevalonate pathway, leading to the formation of 2,3-oxidosqualene, which is then converted into soyasapogenol A. This compound undergoes glycosylation to produce different soyasaponins, including Soyasaponin Aa. The key enzymes involved in this process include cytochrome P450 monooxygenases and glycosyltransferases, which catalyze the addition of sugar moieties to the aglycone structure .

Technical Parameters

  • Starting Materials: 2,3-oxidosqualene
  • Key Enzymes: Cytochrome P450s, glycosyltransferases
  • Conditions: Optimal pH and temperature for enzyme activity vary depending on specific enzyme characteristics.
Molecular Structure Analysis

Molecular Structure
The molecular formula of Soyasaponin Aa is C30H50O10. Its structure consists of a triterpenoid backbone with multiple sugar units attached. Specifically, it features a glucuronic acid-galactose-glucose moiety at one end and various acetylated sugars at other positions. The presence of these sugar groups contributes to its solubility and biological activity.

Relevant Data

  • Molecular Weight: 586.7 g/mol
  • Structural Features:
    • Triterpenoid core
    • Glycosylation at C-3, C-21, and C-22 positions
    • Specific acetylation patterns that influence its properties .
Chemical Reactions Analysis

Chemical Reactions Involving Soyasaponin Aa
Soyasaponin Aa participates in several chemical reactions that can modify its structure and properties. Key reactions include:

  1. Hydrolysis: Under acidic or enzymatic conditions, Soyasaponin Aa can hydrolyze to release its sugar components and yield soyasapogenol A.
  2. Acetylation: The hydroxyl groups can undergo acetylation to form more lipophilic derivatives.
  3. Oxidation: Oxidative conditions can lead to the formation of reactive oxygen species that may alter its biological activity.

These reactions are significant in food processing and storage, as they can affect flavor profiles and nutritional properties .

Mechanism of Action

Mechanism of Action
Soyasaponin Aa exhibits various biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. Its mechanism involves:

  1. Cell Signaling Modulation: Soyasaponin Aa can influence cell signaling pathways such as the Akt and ERK pathways, promoting apoptosis in cancer cells.
  2. Antioxidant Activity: It scavenges free radicals, thereby reducing oxidative stress.
  3. Lipid Metabolism Regulation: Studies indicate that it may downregulate peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in adipogenesis .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder
  • Solubility: Soluble in water and alcohol; insoluble in non-polar solvents
  • Melting Point: Not explicitly defined but generally stable under normal conditions

Chemical Properties

  • Stability: Stable under acidic conditions but may degrade under prolonged heat or basic conditions.
  • pH Sensitivity: Solubility and stability are affected by pH levels, with optimal extraction occurring at neutral to slightly acidic pH .
Applications

Scientific Applications
Soyasaponin Aa has a range of applications in both food science and pharmacology:

  1. Nutraceuticals: Its health benefits make it a candidate for functional foods aimed at improving human health.
  2. Food Industry: Used as a natural emulsifier or foaming agent in food products.
  3. Pharmaceuticals: Investigated for its potential anti-cancer properties and effects on lipid metabolism.
  4. Cosmetics: Due to its antioxidant properties, it is explored for use in skin care products .
Biosynthesis and Metabolic Regulation of Soyasaponin Aa

Enzymatic Pathways and Gene Clusters Involved in Triterpenoid Saponin Biosynthesis

Soyasaponin Aa (SgAa) biosynthesis initiates in the cytosolic mevalonate (MVA) pathway, where 2,3-oxidosqualene serves as the universal precursor for triterpenoid backbone formation. This linear precursor undergoes cyclization by β-amyrin synthase (BAS), a key oxidosqualene cyclase (OSC), to form the pentacyclic oleanane structure β-amyrin—the fundamental scaffold for all group A soyasaponins [1] [4]. In soybean (Glycine max), this reaction is catalyzed by GmBAS1, which exhibits strict substrate specificity for 2,3-oxidosqualene [9].

Post-cyclization, β-amyrin undergoes targeted oxidative modifications catalyzed by cytochrome P450 monooxygenases (CYPs):

  • CYP72A69 mediates sequential C-21 hydroxylation to convert soyasapogenol B to soyasapogenol A [1] [4]
  • CYP88A13 (identified in Medicago truncatula homologs) may facilitate C-16α hydroxylation in later stages [5]

Genes encoding SgAa biosynthetic enzymes are organized in tandem gene clusters within the soybean genome. The Sg-1 locus (chromosome 7) harbors glycosyltransferases UGT73F2 and UGT73F4, while the Sg-4 locus (chromosome 1) contains UGT73P10, responsible for arabinosylation at the C-3 position [6]. This genomic arrangement enables coordinated regulation of saponin biosynthesis through evolutionary gene duplication events [6].

Table 1: Core Genes in Soyasaponin Aa Biosynthetic Pathway

Gene SymbolEncoded EnzymeFunction in PathwayGenomic Location
GmBAS1β-amyrin synthase2,3-oxidosqualene cyclization to β-amyrinChromosome 11
CYP72A69Cytochrome P450C-21 hydroxylation of soyasapogenol BChromosome 13
SSAT1Soyasapogenol transferaseC-22 arabinosylationChromosome 7
UGT73F4GlycosyltransferaseTerminal xylosylation at C-22 positionSg-1 locus (Chr7)
SSAcT1AcetyltransferaseAcetylation of terminal xyloseChromosome 4

Role of Cytochrome P450s and Glycosyltransferases in Structural Elaboration

The structural complexity of SgAa arises from sequential modifications catalyzed by cytochrome P450s and glycosyltransferases:

Cytochrome P450-Mediated Oxidation:

  • C-21 Hydroxylation: CYP72A69 introduces a hydroxy group at C-21, converting soyasapogenol B to soyasapogenol A, which establishes the characteristic tetrahydroxy structure of group A aglycones [4] [9]
  • Stereo-Specificity: CYP72A family enzymes exhibit strict regio- and stereo-selectivity, ensuring precise oxidation at carbon positions 21, 22, or 24 depending on the specific isoform [4]

Glycosyltransferase Cascade:SgAa features a bisdesmosidic structure with oligosaccharides at C-3 and C-22 positions:

  • C-22 Arabinosylation: SSAT1 transfers arabinose to the C-22 hydroxy group of soyasapogenol A, forming the saponin A0-αg intermediate [6] [9]
  • Terminal Xylosylation: UGT73F4 (encoded by Sg-1a allele) attaches xylose to the C-2' position of the C-22 arabinose moiety [2]
  • Acetylation: Soyasaponin acetyltransferase (SSAcT1) catalyzes O-acetylation of the terminal xylose residue at positions 2'', 3'', and 4'', producing the fully acetylated SgAa structure responsible for intense bitterness [9]

Table 2: Enzymatic Modifications Forming Soyasaponin Aa Structure

Modification StepEnzyme ClassSpecific EnzymeChemical Outcome
Aglycone oxidationCytochrome P450CYP72A69Soyasapogenol A formation (C-21 OH)
C-22 arabinosylationGlycosyltransferaseSSAT1Saponin A0-αg intermediate
C-22 terminal xylosylationGlycosyltransferaseUGT73F4Addition of xylose to arabinose moiety
O-Acetylation of xyloseAcetyltransferaseSSAcT12'',3'',4''-tri-O-acetylxylose installation

The Sg-1a allele (encoding UGT73F4) is functionally distinguished from Sg-1b (UGT73F2) by a single amino acid substitution (Ser138Gly), which switches sugar donor specificity from UDP-xylose to UDP-glucose [2]. This residue position determines substrate binding pocket conformation through hydrogen-bonding interactions with the sugar nucleotide [2].

Transcriptional Regulation Under Abiotic/Biotic Stress

SgAa biosynthesis is transcriptionally regulated through jasmonate (JA)-responsive signaling cascades and organ-specific factors:

Jasmonate Signaling Pathway:

  • JA perception activates MYC2 transcription factors, which directly induce expression of TSAR (Triterpene Saponin Activation Regulator) genes [5]
  • TSAR1/TSAR2 homologs in soybean bind promoter elements of BAS, CYP72A, and UGT genes, triggering coordinated upregulation of saponin biosynthetic enzymes [5]
  • Experimental JA application increases saponin accumulation 2.49-fold in triterpenoid-producing plants, confirming JA's role as a master regulator [10]

Stress-Responsive Induction:

  • Biotic Stressors: Fungal pathogens (Fusarium oxysporum, Aphanomyces euteiches) upregulate saponin biosynthesis genes via JA signaling, with saponin levels increasing 3–5-fold in infected tissues [1] [9]
  • Abiotic Stressors: Light deprivation enhances UGT73P2 and UGT91H4 expression (key glycosyltransferases) through photoperiod-responsive elements in their promoters [3]

Organ-Specific Regulation:SgAa accumulation occurs predominantly in hypocotyls (30% of total seed saponins) due to tissue-specific expression:

  • Hypocotyl-specific promoters drive UGT73P10 (Sg-4) expression, enabling C-3 arabinosylation exclusively in this tissue [6]
  • Cotyledons exhibit minimal SgAa production due to repression of SSAcT1 and UGT73F4 by unknown transcriptional inhibitors [7]

Table 3: Transcriptional Regulators of Soyasaponin Aa Biosynthesis

RegulatorStress SignalTarget GenesRegulatory Mechanism
MYC2JasmonateTSAR1, TSAR2Primary JA response factor
TSAR1DevelopmentalBAS, CYP72A69Direct promoter binding
NAC TFsSalicylic acidAACT, DXS, CYP72AUpregulation under pathogen attack
WRKY TFsOxidative stressUGT73F4, SSAcT1Response to ROS accumulation

The integration of developmental, environmental, and spatial signals creates a complex regulatory network that fine-tunes SgAa production in response to ecological challenges while minimizing metabolic cost under non-stress conditions [1] [5] [10].

Properties

Product Name

Soyasaponin Aa

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9S,10R,12aS,14aR,14bR)-9-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-triacetyloxyoxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid

Molecular Formula

C64H100O31

Molecular Weight

1365.5 g/mol

InChI

InChI=1S/C64H100O31/c1-25(68)85-33-23-84-56(50(87-27(3)70)46(33)86-26(2)69)91-45-30(71)22-83-54(44(45)79)95-52-51(80)59(4,5)19-29-28-11-12-35-61(7)15-14-36(62(8,24-67)34(61)13-16-64(35,10)63(28,9)18-17-60(29,52)6)90-58-49(42(77)41(76)47(92-58)53(81)82)94-57-48(40(75)38(73)32(21-66)89-57)93-55-43(78)39(74)37(72)31(20-65)88-55/h11,29-52,54-58,65-67,71-80H,12-24H2,1-10H3,(H,81,82)/t29-,30-,31+,32+,33+,34+,35+,36-,37+,38-,39-,40-,41-,42-,43+,44+,45-,46-,47-,48+,49+,50+,51-,52+,54-,55-,56-,57-,58+,60+,61-,62+,63+,64+/m0/s1

InChI Key

KBGJRGWLUHSDLW-HCOXMXEYSA-N

SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2C(COC(C2O)OC3C(C(CC4C3(CCC5(C4=CCC6C5(CCC7C6(CCC(C7(C)CO)OC8C(C(C(C(O8)C(=O)O)O)O)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)C)C)C)(C)C)O)O

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2C(COC(C2O)OC3C(C(CC4C3(CCC5(C4=CCC6C5(CCC7C6(CCC(C7(C)CO)OC8C(C(C(C(O8)C(=O)O)O)O)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)C)C)C)(C)C)O)O

Isomeric SMILES

CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)O[C@H]2[C@H](CO[C@H]([C@@H]2O)O[C@@H]3[C@@H](C(C[C@@H]4[C@]3(CC[C@@]5(C4=CC[C@H]6[C@]5(CC[C@@H]7[C@@]6(CC[C@@H]([C@]7(C)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)O)O)O)O[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)CO)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)C)C)C)(C)C)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.